Thrombin Inhibition Enhancement with D-Dpa at P3
In a structure–activity relationship study of ketomethylene pseudopeptide thrombin inhibitors, compound 1a incorporating D-β,β-diphenylalanine (D-Dpa) at the P3 position exhibited a Ki of 0.2 µM and doubled thrombin clotting time at only 3× its Ki concentration. These values represent an approximately 7-fold improvement over the corresponding D-Phe-containing analogue [1]. Furthermore, compound 1a displayed poor inhibitory activity against plasmin, factor Xa, urokinase, and kallikrein, indicating that the Dip-induced affinity gain at thrombin was accompanied by selectivity against related serine proteases [1].
| Evidence Dimension | Thrombin inhibitory constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.2 µM (compound 1a with D-Dpa at P3) |
| Comparator Or Baseline | Approximately 7-fold higher Ki for the corresponding D-Phe analogue |
| Quantified Difference | ~7× lower Ki (7-fold more potent) |
| Conditions | Enzymatic thrombin inhibition assay; ketomethylene pseudopeptide scaffold Aa-Pro-Argψ(COCH₂)Gly-pip |
Why This Matters
For protease inhibitor development programs, the 7-fold potency gain provided by Dip over Phe at the P3 position directly translates into lower effective concentrations and improved selectivity, reducing the synthetic burden of exploring multiple P3 substitutions.
- [1] Cheng, L., Goodwin, C.A., Schully, M.F., Kakkar, V.V., Claeson, G. Synthesis and biological activity of ketomethylene pseudopeptide analogues as thrombin inhibitors. J. Med. Chem. 1992, 35, 3364–3369. View Source
